3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
The compound “3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The compound contains a quinoline ring, which is a fused ring system with benzene and pyridine rings. It also has an aminoethyl group (-CH2-CH2-NH2) and a propan-2-yl (isopropyl) group attached to the quinoline ring .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the positions of the substituents and the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Quinolines are generally stable and have a high melting point due to their aromaticity .Scientific Research Applications
Antimicrobial Properties
A study by Desai, Harsorab, and Mehtaa (2021) describes the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, which includes structures similar to the chemical compound . These compounds have shown significant antibacterial and antifungal activities, particularly when electron-withdrawing groups are present. The study highlights the role of specific functional groups in enhancing antimicrobial properties (Desai, Harsorab, & Mehtaa, 2021).
Synthesis Techniques and Pharmacological Applications
In 2016, Zhang et al. developed a method for synthesizing 3-arylsulfonylquinoline derivatives, which are important as pharmaceutical drugs. This synthesis involved a cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, indicating potential applications in pharmaceutical drug development (Zhang et al., 2016).
Cytotoxic Activity and Anticancer Properties
Kadrić et al. (2014) conducted research on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which have shown cytotoxic activity against various cancer cell lines. This indicates potential applications in anticancer drug research (Kadrić et al., 2014).
Antimalarial Activity
Research by Werbel et al. (1986) on 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, related to the compound , demonstrated antimalarial potency, particularly against Plasmodium berghei in mice. This suggests the potential for developing antimalarial drugs (Werbel et al., 1986).
Biological Applications in SH3 Domain Binding
Smith et al. (2008) reported the synthesis of new 6-heterocyclic substituted 2-aminoquinolines, utilizing Buchwald-Hartwig chemistry. These compounds have shown increased binding affinity for the Src homology 3 (SH3) domain, which is significant in protein-protein interactions and therapeutic agent development (Smith et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
3-(2-aminoethyl)-6-propan-2-yl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-9(2)10-3-4-13-12(7-10)8-11(5-6-15)14(17)16-13;/h3-4,7-9H,5-6,15H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZDECBVHVOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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